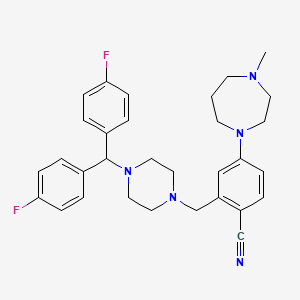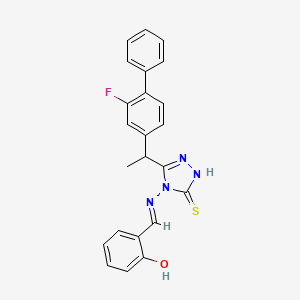
Analgesic agent-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analgesic agent-1 is a compound used for pain management. It belongs to the class of drugs known as analgesics, which are designed to relieve pain without causing a loss of consciousness. This compound is distinct from anesthetics, which temporarily reduce or eliminate sensation. The primary function of this compound is to alleviate pain by targeting specific pathways in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of analgesic agent-1 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the formation of a key intermediate through a series of reactions such as nitration, reduction, and acetylation. The final step involves coupling the intermediate with another compound under specific reaction conditions, such as controlled temperature and pH, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous-flow synthesis techniques. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions throughout the process. Continuous-flow synthesis also minimizes the risk of side reactions and improves the overall yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Analgesic agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: The replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of new functionalized analogs of the compound.
Wissenschaftliche Forschungsanwendungen
Analgesic agent-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular pathways and its potential as a tool for studying pain signaling.
Medicine: Explored for its therapeutic potential in treating various types of pain, including neuropathic and inflammatory pain.
Industry: Utilized in the development of new pain relief formulations and as a reference standard in quality control processes.
Wirkmechanismus
The mechanism of action of analgesic agent-1 involves its interaction with specific molecular targets in the body. It primarily acts by inhibiting the activity of enzymes involved in the synthesis of pain mediators, such as cyclooxygenase enzymes. By blocking these enzymes, this compound reduces the production of prostaglandins, which are responsible for pain and inflammation. Additionally, it may interact with receptors in the nervous system to modulate pain signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Analgesic agent-1 can be compared with other similar compounds, such as:
Acetaminophen: A widely used analgesic and antipyretic agent.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.
Aspirin: Another NSAID known for its pain-relieving and anti-inflammatory effects.
Uniqueness
What sets this compound apart from these similar compounds is its unique mechanism of action and its specific molecular targets. While acetaminophen primarily acts in the central nervous system, and NSAIDs like ibuprofen and aspirin inhibit cyclooxygenase enzymes, this compound may have additional pathways and targets that contribute to its analgesic effects. This uniqueness makes it a valuable compound for further research and development in pain management.
Eigenschaften
Molekularformel |
C23H19FN4OS |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
3-[1-(3-fluoro-4-phenylphenyl)ethyl]-4-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H19FN4OS/c1-15(17-11-12-19(20(24)13-17)16-7-3-2-4-8-16)22-26-27-23(30)28(22)25-14-18-9-5-6-10-21(18)29/h2-15,29H,1H3,(H,27,30)/b25-14+ |
InChI-Schlüssel |
MCLUHECSUVDVNX-AFUMVMLFSA-N |
Isomerische SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NNC(=S)N3/N=C/C4=CC=CC=C4O |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NNC(=S)N3N=CC4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


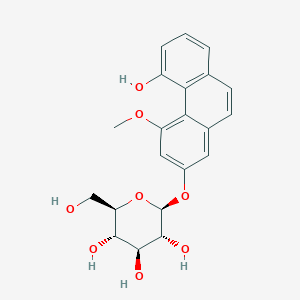
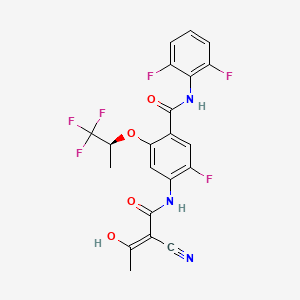
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)
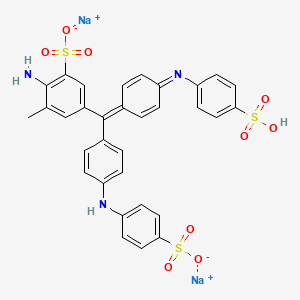
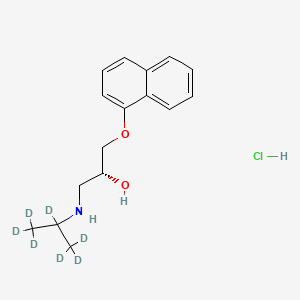
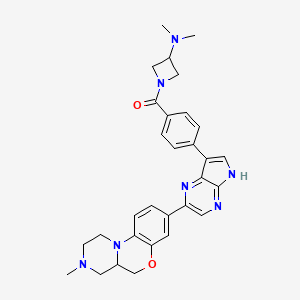

![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)
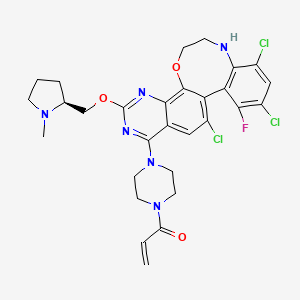
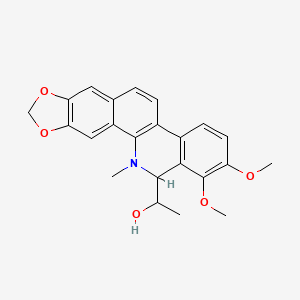
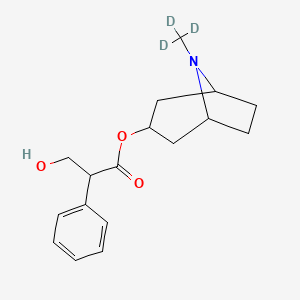
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)

